2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
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Overview
Description
2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is an organic compound with the molecular formula C10H14N2OS2. This compound is known for its unique structure, which includes a nitrile group, a ketone group, and two methylsulfanyl groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of malononitrile with carbon disulfide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with various molecular targets. The nitrile and ketone groups can form covalent bonds with nucleophiles, while the methylsulfanyl groups can undergo oxidation and reduction reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[Bis(methylsulfanyl)methylene]malononitrile
- 2-Cyano-3,3-bis(methylthio)acrylonitrile
- 2,2-Bis(methylthio)-1,1-ethylenedicarbonitrile
Uniqueness
2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential biological activities that are not commonly found in similar compounds.
Properties
CAS No. |
118092-34-5 |
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Molecular Formula |
C10H15NOS2 |
Molecular Weight |
229.4 g/mol |
IUPAC Name |
2-[bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
InChI |
InChI=1S/C10H15NOS2/c1-10(2,3)8(12)7(6-11)9(13-4)14-5/h1-5H3 |
InChI Key |
BBUHRMFQJGVVRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(=C(SC)SC)C#N |
Origin of Product |
United States |
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